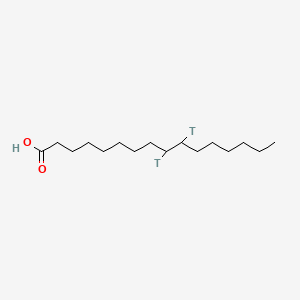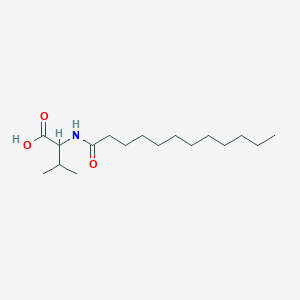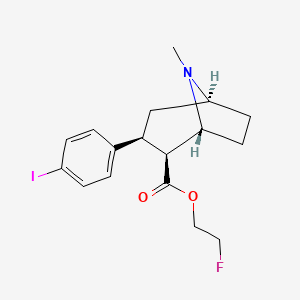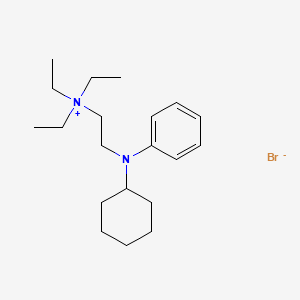
(2-(N-Cyclohexylanilino)ethyl)triethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(N-Cyclohexylanilino)ethyl)triethylammonium bromide is a quaternary ammonium compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound is characterized by the presence of a cyclohexyl group attached to an aniline moiety, which is further connected to a triethylammonium group via an ethyl linker.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(N-Cyclohexylanilino)ethyl)triethylammonium bromide typically involves a multi-step process. One common method includes the reaction of N-cyclohexylaniline with ethyl bromide to form an intermediate, which is then reacted with triethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-(N-Cyclohexylanilino)ethyl)triethylammonium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a suitable solvent, such as acetone or dimethyl sulfoxide, and may be conducted at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various halide derivatives.
Aplicaciones Científicas De Investigación
(2-(N-Cyclohexylanilino)ethyl)triethylammonium bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where quaternary ammonium compounds have shown efficacy.
Industry: It is used in the formulation of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2-(N-Cyclohexylanilino)ethyl)triethylammonium bromide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to increased permeability and potential cell lysis. It may also interact with specific molecular targets, such as ion channels and receptors, modulating their activity and affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2-(N-Cyclohexylanilino)ethyl)trimethylammonium chloride
- (2-(N-Cyclohexylanilino)ethyl)triethylammonium iodide
- (2-(N-Cyclohexylanilino)ethyl)triethylammonium fluoride
Uniqueness
(2-(N-Cyclohexylanilino)ethyl)triethylammonium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
2933-19-9 |
|---|---|
Fórmula molecular |
C20H35BrN2 |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
2-(N-cyclohexylanilino)ethyl-triethylazanium;bromide |
InChI |
InChI=1S/C20H35N2.BrH/c1-4-22(5-2,6-3)18-17-21(19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7,9-10,13-14,20H,4-6,8,11-12,15-18H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
UAVAYGHAXAXTCA-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)CCN(C1CCCCC1)C2=CC=CC=C2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8aH-Pyrrolo[3,2-e]-2,1,3-benzoxadiazol-8a-ol,7-amino-4,5,7,8-tetrahydro-7-methyl-,3,6-dioxide(9CI)](/img/structure/B13832649.png)
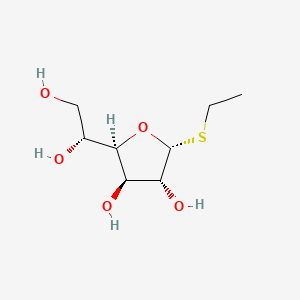
![9,9-Difluorobicyclo[6.1.0]non-4-ene](/img/structure/B13832657.png)

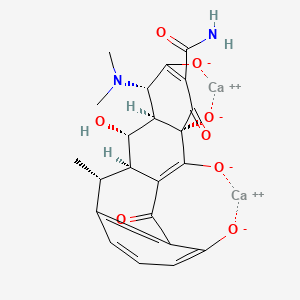
![4,7-Dimethoxy-2-methylbenzo[d]thiazole](/img/structure/B13832678.png)
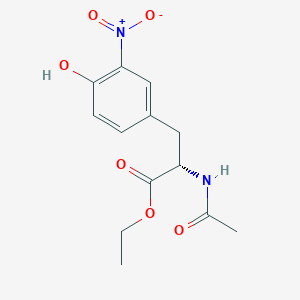
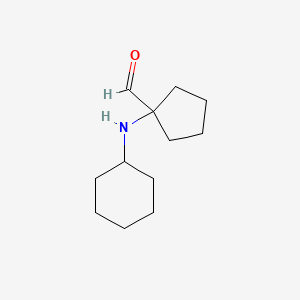


![6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one](/img/structure/B13832711.png)
